1-(3-Amino-propyl)-homopiperidine Dihydrochloride

Vue d'ensemble

Description

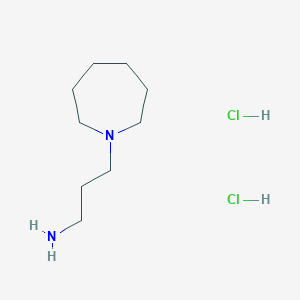

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a propylamine chain attached to an azepane ring, and its dihydrochloride form enhances its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride typically involves the reaction of azepane with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine on the 3-aminopropyl chain undergoes alkylation and acylation :

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol to form quaternary ammonium derivatives .

- Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane to form amides .

Example Reaction :

Conditions : Ethanol, 50°C, 12h .

Cyclization and Heterocycle Formation

The compound participates in cyclization to form fused heterocycles:

- With carbonyl compounds : Reacts with aldehydes or ketones (e.g., benzaldehyde) under acidic conditions to form imidazolidine derivatives .

- With malononitrile : Forms triazepine derivatives via α-amination and cyclization .

Mechanistic Insight :

The reaction proceeds through an unstable pyridinium intermediate, followed by 1,5-proton shift and re-aromatization .

Coordination Chemistry

The primary and secondary amines act as ligands for metal ions:

- Fe(III) complexes : Forms stable complexes in aqueous solutions, as evidenced by UV-Vis spectroscopy shifts (λₘₐₓ = 580–647 nm at pH 7.4) .

- Catalytic applications : Used in Ru-catalyzed hydrogenation reactions due to its ability to stabilize transition states .

Stability : Complexes remain stable under physiological pH (7.4) .

Salt Metathesis and Solubility

The dihydrochloride salt undergoes ion exchange in polar solvents:

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(3-Amino-propyl)-homopiperidine dihydrochloride is a piperidine derivative characterized by an amino group on the propyl chain. Its molecular formula is C8H17Cl2N, and it has a molecular weight of approximately 196.14 g/mol. The presence of both amino and piperidine functionalities allows for diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

- Receptor Modulation : This compound has been investigated for its potential as a modulator of various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other biologically active compounds suggests it may influence receptor binding and activity .

- Analgesic Properties : Preliminary studies indicate that derivatives of homopiperidine compounds exhibit analgesic effects, potentially making them candidates for pain management therapies. Research involving opioid receptors has shown that modifications to the piperidine structure can enhance selectivity and potency against specific receptor subtypes .

- Neuroprotective Agents : The compound's ability to penetrate the blood-brain barrier (BBB) positions it as a candidate for developing neuroprotective agents. Its application in treating neurodegenerative diseases is under exploration, focusing on its interaction with neuroinflammatory pathways .

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds, which are crucial in drug development .

- Synthesis of Pharmaceuticals : The compound's functional groups allow for various chemical transformations, enabling its use in creating pharmaceutical intermediates. This includes modifications that enhance bioavailability or target specificity in drug formulations.

Case Study 1: Opioid Receptor Antagonists

A series of studies have demonstrated that derivatives of homopiperidine can act as selective antagonists at opioid receptors. For example, modifications to the amino group can lead to enhanced binding affinities and selectivity profiles. In one study, a derivative exhibited a Ki value of 0.37 nM at the kappa opioid receptor, showcasing significant potential for clinical applications in pain management and addiction therapy .

Case Study 2: Neuroinflammation Models

Research involving animal models of neuroinflammation has shown that compounds based on homopiperidine structures can reduce inflammatory markers and improve behavioral outcomes. These findings suggest potential therapeutic roles in conditions such as Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role in disease progression .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Modulation of neurotransmitter receptors | Potential analgesic properties |

| Organic Synthesis | Building block for complex heterocycles | Used in pharmaceutical intermediates |

| Neuroprotection | Investigated for neuroprotective effects | Reduces neuroinflammation in animal models |

| Opioid Receptor Antagonism | Selective antagonists for opioid receptors | High selectivity and potency demonstrated |

Mécanisme D'action

The mechanism of action of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The azepane ring and the propylamine chain play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-1-yl)propan-1-amine: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

3-(Morpholin-4-yl)propan-1-amine: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

3-(Pyrrolidin-1-yl)propan-1-amine: Features a five-membered pyrrolidine ring.

Uniqueness

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Activité Biologique

1-(3-Amino-propyl)-homopiperidine dihydrochloride, a compound with the CAS number 118979-65-0, is gaining attention for its biological activity, particularly in the fields of neuroscience and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H18Cl2N2

- Molecular Weight : 201.15 g/mol

This compound features a homopiperidine ring with an amino group, which is critical for its biological interactions.

This compound exhibits significant biological activity by interacting with various neurotransmitter systems. It has been shown to act as a modulator of neurotransmitter release, particularly in the context of pain management and neuroprotection. Its mechanism may involve the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide, which are crucial for pain modulation and neuroprotection .

Cellular Effects

Research indicates that this compound influences cellular pathways related to neuronal survival and inflammation. In vitro studies have demonstrated that it can enhance neuronal resilience under stress conditions, suggesting potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound:

- Neuroprotection : In animal models, this compound has been shown to reduce mechanical allodynia and hyperalgesia, indicating its potential as an analgesic agent. For instance, administration in neuropathic pain models resulted in significant reductions in pain responses compared to control groups .

- Antinociceptive Properties : A study highlighted that doses ranging from 10 to 20 mg/kg provided effective pain relief without the side effects typically associated with opioid medications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | Primary Application |

|---|---|---|

| This compound | FAAH inhibition, neuroprotection | Pain management, neuroprotection |

| Tetrahydroisoquinoline derivatives | Opioid receptor modulation | Analgesia |

| Norspermidine derivatives | Cell growth inhibition | Cancer therapy |

Propriétés

IUPAC Name |

3-(azepan-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSZZQJHMPGHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640692 | |

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118979-65-0 | |

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.